1-Cyclohexanecarbonyl-1,4-diazepane

Description

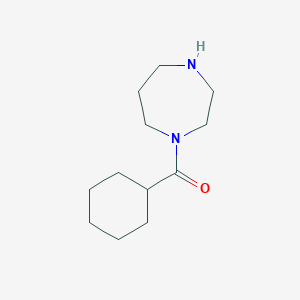

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h11,13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBFTVRKHGFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexanecarbonyl 1,4 Diazepane and Analogues

Direct Synthesis Strategies of the Core 1,4-Diazepane Ring System

The formation of the seven-membered 1,4-diazepane ring, also known as homopiperazine (B121016), is the foundational step in the synthesis of the title compound. wikipedia.org Various strategies have been developed to construct this heterocyclic system, primarily involving cyclization and ring expansion techniques.

Cyclization Approaches to 1,4-Diazepanes

Cyclization reactions are the most common methods for synthesizing the 1,4-diazepane scaffold. These typically involve the condensation of a three-carbon unit with a two-nitrogen unit, most commonly ethylenediamine (B42938).

One established method involves the reaction of 1,2-diamines, such as ethylenediamine or propylenediamine, with flavones. This cyclocondensation reaction leads to the formation of 5-(2-hydroxyphenyl)-7-phenyl-2,3-dihydro-1,4-diazepines. tubitak.gov.tr Another approach utilizes the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid catalysts, which has been shown to be an efficient procedure for synthesizing 1,4-diazepine derivatives. nih.gov

N-Propargylamines have also emerged as versatile building blocks for the synthesis of N-heterocycles, including the 1,4-diazepane core, often lauded for high atom economy and shorter synthetic routes. rsc.org Furthermore, multicomponent reactions (MCRs) offer an accelerated pathway to diverse scaffolds. For instance, the Ugi four-component reaction (Ugi-4CR) has been employed to build complex 1,4-benzodiazepine (B1214927) scaffolds, a strategy that can be adapted for related diazepanes. nih.gov In this approach, building blocks are combined in a one-pot synthesis, followed by deprotection and cyclization steps to form the diazepine (B8756704) ring. nih.gov

A variety of starting materials and catalysts can be employed in these cyclization strategies, as summarized in the table below.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Type |

| Flavones | Ethylenediamine | Aqueous solution | Dihydro-1,4-diazepines tubitak.gov.tr |

| Ketimine Intermediates | Aldehydes | Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) nih.gov | 1,4-Diazepine derivatives nih.gov |

| Dehydroacetic acid & Aldehydes | Ethylenediamine | --- | Tetrahydro-1H-1,4-diazepines nih.gov |

| N-Propargylamines | Various coupling partners | Metal catalysts | 1,4-Diazepane derivatives rsc.org |

| Anthranilic acid derivatives, Isocyanide, Boc-glycinal, Carboxylic acid | --- | Ugi-4CR, then deprotection and cyclization | 1,4-Benzodiazepine scaffolds nih.gov |

Ring Expansion Methodologies

Ring expansion provides an alternative route to the 1,4-diazepane system from smaller, more readily available heterocyclic precursors. A notable example is the synthesis of 1,4-diazines through the ring expansion of intermediate 1,3-diazines. nih.govfigshare.com This unusual transformation has been observed in the reaction of 2-anilino-2-ethoxy-3-oxothiobutanoic acid anilide with aliphatic 1,2-diamines, which proceeds through a 1,3-diazine intermediate that subsequently expands to form the seven-membered 1,4-diazine ring. nih.govfigshare.com

Acylation and Alkylation Reactions for 1-Substituted-1,4-diazepanes

Once the 1,4-diazepane (homopiperazine) ring is synthesized, the next critical step is the introduction of the cyclohexanecarbonyl group onto one of the nitrogen atoms.

Introduction of the Cyclohexanecarbonyl Moiety

The most direct method for introducing the cyclohexanecarbonyl group is through the acylation of 1,4-diazepane with cyclohexanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the diazepane ring attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.

More recently, acyl-1,4-dihydropyridines have been developed as universal acylation reagents. mdpi.com These bench-stable compounds can act as sources of acyl radicals under photochemical, thermal, or electrochemical activation, offering a modern alternative for acylation reactions under mild conditions. mdpi.com

| Acylating Agent | Reaction Type | Key Conditions |

| Cyclohexanecarbonyl chloride | Nucleophilic Acyl Substitution | Inert solvent, organic or inorganic base |

| Cyclohexanecarboxylic acid | Amide Coupling | Coupling agents (e.g., HATU, DCC) |

| Acyl-1,4-dihydropyridine | Radical Acylation | Photochemical or thermal activation mdpi.com |

Regioselective Functionalization of the Heterocycle

Since 1,4-diazepane possesses two chemically equivalent secondary amine groups, achieving mono-acylation without significant formation of the di-acylated byproduct is a key challenge. Regioselectivity can be controlled through several strategies.

One common approach is to use one of the amine nitrogens as a protecting group. For example, a tert-butoxycarbonyl (Boc) group can be introduced to protect one nitrogen, allowing the other to be selectively acylated. The Boc group can then be removed under acidic conditions if the free amine is required for further functionalization. The synthesis of N-Boc protected 1,4-diazepane derivatives has been demonstrated in catalytic amino etherification reactions. acs.org

Another strategy involves carefully controlling the stoichiometry of the reactants, typically by slow addition of the acylating agent to a solution of the diazepine. This favors the mono-acylated product, although separation from the starting material and the di-acylated byproduct by chromatography is often still necessary.

Derivatization and Functionalization Strategies on the 1,4-Diazepane Scaffold

The 1-Cyclohexanecarbonyl-1,4-diazepane molecule serves as a versatile scaffold for further derivatization, allowing for the exploration of chemical space and the optimization of properties for various applications, such as in medicinal chemistry. nih.govnih.gov The remaining N-H group on the diazepane ring is a prime site for additional functionalization.

This free amine can undergo a wide range of reactions, including:

Alkylation: Introduction of alkyl groups using alkyl halides or via reductive amination.

Acylation: Introduction of a second, different acyl group to create unsymmetrically disubstituted diazepanes.

Arylation: Formation of an N-aryl bond, often through transition-metal-catalyzed cross-coupling reactions.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These derivatization reactions allow for the synthesis of a vast library of compounds based on the core this compound structure, each with potentially unique properties. For example, a three-component catalytic amino etherification of alkenes has been developed that can produce highly functionalized N-Cbz and N-Boc 1,4-diazepane derivatives, which can then be further modified. acs.org

| Reaction Type | Reagent Example | Functional Group Introduced |

| Alkylation | Methyl Iodide | Methyl |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl |

| Acylation | Acetyl Chloride | Acetyl |

| Arylation | Phenylboronic Acid, Cu(OAc)₂ | Phenyl |

| Sulfonylation | Tosyl Chloride | Tosyl |

Synthesis of Diversified Analogues for Structure-Activity Relationship Studies

The exploration of the chemical space around the this compound scaffold is crucial for establishing robust structure-activity relationships (SAR). Researchers employ various strategies to introduce structural diversity at different positions of the 1,4-diazepane ring and the N-acyl group.

A common approach involves the initial synthesis of the 1,4-diazepane core, which can then be acylated with a variety of carboxylic acid derivatives. For instance, the reaction of 1,4-diazepane with different acyl chlorides, including cyclohexanecarbonyl chloride, provides a direct route to a range of N-acyl derivatives. niscair.res.in This method allows for the exploration of how changes in the size, shape, and electronic properties of the acyl group affect biological activity.

Late-stage diversification has emerged as a powerful tool for generating libraries of analogues from a common intermediate. Starting from enantiomerically pure amino acids, 1,4-diazepanes with substituents at the 1, 2, and 4-positions can be synthesized. nih.gov The key step in forming the seven-membered ring is often an intramolecular coupling reaction. nih.gov This strategy allows for the systematic modification of the diazepane ring itself, providing valuable insights into the SAR. For example, studies on 1,2,4-trisubstituted 1,4-diazepanes have shown that a cyclohexylmethyl or a butyl group at the 4-position, a methyl group at the 2-position, and a substituted benzyl (B1604629) group at the 1-position can lead to high affinity for certain biological targets. nih.gov

To illustrate the diversification, the following table presents hypothetical analogues of this compound that could be synthesized to probe SAR:

| Compound | R1 (Acyl Group) | R2 (at N4) | R3 (at C2) | Rationale for Synthesis |

| 1 | Cyclohexanecarbonyl | H | H | Parent Compound |

| 2 | Cyclopentylcarbonyl | H | H | Investigate effect of cycloalkyl ring size |

| 3 | Benzoyl | H | H | Explore impact of aromatic vs. aliphatic acyl group |

| 4 | Cyclohexanecarbonyl | Methyl | H | Study effect of N4-alkylation |

| 5 | Cyclohexanecarbonyl | H | Methyl | Examine influence of C2-substitution |

Stereoselective Synthesis and Chiral Resolution Techniques

The presence of stereocenters in many 1,4-diazepane derivatives necessitates the development of stereoselective synthetic methods and efficient chiral resolution techniques. The biological activity of enantiomers can differ significantly, making access to stereopure compounds essential for pharmacological studies.

Stereoselective Synthesis:

One effective strategy for stereoselective synthesis is the use of the chiral pool, starting from readily available, enantiomerically pure building blocks such as amino acids. nih.gov For example, (S)-serine can be used to synthesize chiral non-racemic 1,4-diazepanes with a hydroxymethyl group at the 2-position. researchgate.net Another powerful method is enzymatic reductive amination. Lipases, such as Lipase B from Candida antarctica, have been shown to be excellent catalysts for the enantioselective acetylation of various (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines, which are precursors to chiral diazepanes. acs.orgnih.gov This enzymatic approach can lead to high enantiomeric excess.

Chiral Resolution:

For racemic mixtures of 1,4-diazepane derivatives, chiral resolution is a common strategy to separate the enantiomers. This can be achieved through several techniques:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers. indianchemicalsociety.com This technique has been successfully applied to the resolution of various chiral benzodiazepines, which are structurally related to 1,4-diazepanes. indianchemicalsociety.com

The following table summarizes techniques applicable to obtaining stereopure this compound analogues:

| Technique | Description | Potential Application |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., amino acids). nih.gov | Synthesis of chiral 1,4-diazepane core prior to acylation. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively acylate one enantiomer of a racemic mixture. acs.orgnih.gov | Kinetic resolution of a racemic 1,4-diazepane precursor. |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. indianchemicalsociety.com | Separation of racemic this compound. |

Green Chemistry Principles in 1,4-Diazepane Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact and improve efficiency. For the synthesis of this compound and its analogues, several green strategies can be employed, particularly in the acylation step.

Traditional acylation methods often use acyl chlorides, which can generate corrosive byproducts. Greener alternatives focus on minimizing waste, using less hazardous reagents, and reducing energy consumption.

Solvent-Free and Microwave-Assisted Synthesis: The acylation of amines can be performed under solvent-free conditions, often with the assistance of microwave irradiation. niscair.res.inrsc.org This approach dramatically reduces reaction times, often increases yields, and eliminates the need for potentially harmful organic solvents. niscair.res.in For example, the reaction of various amines with benzoyl chloride under microwave irradiation has been shown to be highly efficient. niscair.res.in A similar protocol could be adapted for the synthesis of this compound.

Catalyst-Free and Alternative Acylating Agents: In some cases, the acylation of amines with acid anhydrides can be achieved by simple heating without the need for a solvent or a catalyst. rsc.org This method offers a very clean and atom-economical route to amides.

Use of Greener Catalysts and Solvents: When catalysts are necessary, the use of heterogeneous and recyclable catalysts is a key green chemistry principle. For the synthesis of the diazepine ring itself, efficient procedures using heteropolyacid catalysts have been developed, which can be easily separated from the reaction mixture and reused. nih.gov The use of water as a solvent for acylation reactions, where feasible, is another significant green improvement. acs.org

The following table highlights some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Methodology | Advantages |

| Waste Prevention | Solvent-free acylation niscair.res.inrsc.org | Eliminates solvent waste, simplifies workup. |

| Atom Economy | Catalyst-free acylation with anhydrides rsc.org | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Use of water as a solvent acs.org | Non-toxic, non-flammable, and environmentally benign. |

| Energy Efficiency | Microwave-assisted synthesis niscair.res.in | Reduces reaction times from hours to minutes, lowering energy consumption. |

| Catalysis | Use of recyclable heteropolyacid catalysts nih.gov | Reduces catalyst waste and cost. |

Chemical Reactivity and Mechanistic Studies of 1 Cyclohexanecarbonyl 1,4 Diazepane

Reaction Pathways and Transformation Mechanisms

The transformation mechanisms for this compound are diverse, involving reactions at both the diazepane ring and the acyl moiety.

The diazepane ring contains two nitrogen atoms with distinct electronic environments.

Nucleophilic Reactivity: The nitrogen at position 4 (N-4) is a secondary amine and serves as the primary nucleophilic center of the molecule. It can participate in a variety of reactions typical for secondary amines, including:

Alkylation and Acylation: The lone pair on the N-4 nitrogen can attack alkyl halides, acyl chlorides, or anhydrides to form quaternary ammonium (B1175870) salts or N,N'-disubstituted diazepane derivatives.

Michael Addition: As a soft nucleophile, the N-4 amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Condensation Reactions: It can react with aldehydes and ketones to form enamines or, upon reduction, N-substituted amines. The formation of diazepane derivatives often involves condensation reactions of diamines. ijpcbs.com

In contrast, the nitrogen at position 1 (N-1) is part of an amide linkage. Due to resonance delocalization of its lone pair with the adjacent carbonyl group, its nucleophilicity is significantly diminished. Therefore, it does not readily participate in nucleophilic reactions. The synthesis of related N-substituted diazepanes often requires Lewis acid catalysis to facilitate nucleophilic substitution steps. nih.gov

Electrophilic Reactivity: The primary electrophilic center of the molecule is the carbonyl carbon of the cyclohexanecarbonyl group. This site is susceptible to attack by strong nucleophiles. While the saturated diazepane ring itself is not inherently electrophilic, the presence of the electron-withdrawing acyl group can influence the reactivity of adjacent C-H bonds. Theoretical studies on similar systems show that aliphatic diamines can act as nucleophiles while other parts of a molecule act as electrophiles. ijpcbs.com In related dihydro-diazepine systems, electrophilic substitution can occur at the carbon atom adjacent to a nitrogen, a reaction that is enhanced in the protonated form of the molecule. rsc.org For 1-Cyclohexanecarbonyl-1,4-diazepane, however, significant electrophilic attack on the ring is less probable without prior oxidation.

The stability of this compound is limited by its susceptibility to hydrolysis and oxidative degradation.

Hydrolysis: The amide bond is the most labile linkage under hydrolytic conditions. The reaction can be catalyzed by either acid or base, leading to the cleavage of the N-acyl bond.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon.

In both cases, the primary hydrolysis products are Cyclohexanecarboxylic acid and 1,4-Diazepane . nih.govnih.gov Studies on the hydrolysis of other cyclic amides, such as diazepam, have shown that the reaction proceeds through intermediates resulting from the cleavage of the amide linkage. nih.gov

Degradation Pathways: Beyond simple hydrolysis, the compound can undergo degradation, particularly under oxidative conditions. Advanced oxidation processes (AOPs) can generate highly reactive hydroxyl radicals that attack the diazepane ring. deswater.com While specific studies on this compound are lacking, a plausible degradation pathway, by analogy to other cyclic ethers and amines, would involve: deswater.com

Hydrogen abstraction from a C-H bond of the diazepane ring by an oxidizing agent.

Formation of a carbon-centered radical, which can react with oxygen.

Subsequent ring-opening reactions, leading to the formation of linear, oxygenated aliphatic fragments such as derivatives of ethylene (B1197577) glycol and amino acids. deswater.com

| Condition | Primary Reactive Site | Expected Products |

| Acidic/Basic Hydrolysis | Amide C-N bond | Cyclohexanecarboxylic acid, 1,4-Diazepane |

| Strong Oxidation (AOPs) | Diazepane Ring C-H bonds | Ring-opened fragments (e.g., glycol and amino acid derivatives), CO₂, H₂O |

| High Temperature | Weakest bonds (e.g., C-N) | Cyclohexanecarboxylic acid, 1,4-Diazepane, smaller volatile molecules |

Ring Conformation and Inversion Dynamics of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several conformations to minimize steric and torsional strain. The most stable conformations for the parent homopiperazine (B121016) are pseudo-chair forms. mdpi.com For this compound, the presence of the bulky cyclohexanecarbonyl group at N-1 significantly influences the conformational equilibrium and the dynamics of ring inversion.

The ring likely exists in a dynamic equilibrium between various boat and chair-like conformations. The steric hindrance from the N-acyl group will influence the orientation of the substituents (axial vs. equatorial) and may raise the energy barrier for ring inversion. Studies on N-acyl dibenzoazepinones have demonstrated that bulky N-acyl groups can lead to stable atropisomers that are separable at room temperature, highlighting the significant conformational constraints imposed by such groups. nih.gov In a related disubstituted 1,4-diazepane, crystal structure analysis revealed disorder in the ring, indicating the presence of multiple conformations even in the solid state. iucr.org

The interconversion between these conformers occurs rapidly at room temperature through a process of ring inversion, which involves the simultaneous or sequential passage of the ring atoms through planar or semi-planar transition states.

Table of Conformational Parameters for 1,4-Diazepane and Related Structures

| Parameter | Homopiperazine (Parent Ring) | This compound (Predicted) | Reference |

|---|---|---|---|

| Predominant Conformation | Pseudo-chair | Distorted Chair/Boat equilibrium | mdpi.com |

| N–C–C–N Torsion Angle | ~58.2° | Variable, influenced by N-1 substituent | mdpi.com |

| Ring Inversion Barrier | Moderate | Higher than parent due to steric hindrance | nih.gov |

Catalytic Transformations Involving this compound

This compound has potential applications in catalysis, either as a ligand or as a substrate.

As a Ligand: The two nitrogen atoms, particularly the secondary amine at N-4, can coordinate to metal centers. The resulting metal complexes could function as catalysts. The combination of a "hard" amine donor (N-4) and a "soft" amide oxygen donor could make it a useful bidentate ligand for various transition metals.

As a Substrate: The secondary amine at N-4 can be a substrate in catalytic C-N bond-forming reactions. For example, copper-catalyzed reactions can generate aminium radical cations from amines, which then participate in further transformations like amino etherification of alkenes. acs.org

As a Catalyst: The secondary amine can function as a base or nucleophilic catalyst in organocatalysis, similar to other secondary amine catalysts like proline.

Research on the synthesis of related diazepane systems has shown that Lewis acids like Ti(O-iPr)₄ can be employed to catalyze the formation of the diazepane ring itself, indicating the ring's involvement in metal-mediated processes. nih.gov

Photochemical and Thermal Reactivity Profiles

Photochemical Reactivity: The photochemical behavior of this compound is primarily associated with the carbonyl group of the acyl moiety. Upon absorption of UV light, the carbonyl group can be excited from its ground state to an n→π* excited state. This excited state can potentially undergo several reactions, though these are not typically observed under standard conditions:

Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, or the C-N amide bond, to form radical intermediates.

Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen from a γ-carbon atom. In this molecule, this could involve a hydrogen from the cyclohexyl ring or the diazepane ring, leading to the formation of a biradical intermediate that could subsequently cyclize or cleave.

However, such photochemical reactions often require specific chromophores and conditions not typically encountered, and the compound is expected to be relatively stable to ambient light. The Wolff rearrangement, a well-known photochemical reaction of α-diazocarbonyl compounds, is not applicable here. mdpi.com

Thermal Reactivity: The compound is expected to be thermally stable at moderate temperatures. At elevated temperatures, thermolysis will occur, likely beginning with the cleavage of the weakest bonds. The C-N amide bond is a probable site for initial cleavage, leading to decomposition into Cyclohexanecarboxylic acid and 1,4-Diazepane , or fragments thereof. The thermal properties can be influenced by the stereochemistry of the cyclohexane (B81311) ring. In studies of polyesters containing 1,4-cyclohexylene units, a higher content of the trans isomer was correlated with improved thermal stability. researchgate.net This suggests that the cis/trans isomeric ratio of the cyclohexyl group in this compound could affect its decomposition temperature and pathway.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-Cyclohexanecarbonyl-1,4-diazepane focuses on understanding its three-dimensional structure and flexibility. The molecule consists of a cyclohexane (B81311) ring and a 1,4-diazepane ring linked by an amide group. This linkage allows for significant conformational freedom, including rotation around the C-N amide bond and the puckering of both rings. bas.bg

Energy Minimization and Conformational Space Exploration

The conformational space of this compound is vast due to the flexibility of the cyclohexane and diazepane rings and rotation around the single bonds. The cyclohexane ring can adopt several conformations, such as chair, boat, and twist-boat. The seven-membered 1,4-diazepane ring is even more flexible, with multiple low-energy conformations, including twist-boat and twist-chair forms. nih.gov

Energy minimization is a computational process used to find the most stable conformer (the one with the lowest potential energy). By exploring the potential energy surface, researchers can identify various stable and metastable conformers and calculate their relative energies. For this compound, this analysis would reveal the preferred puckering of each ring and the rotational preference around the amide bond.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Cyclohexane Ring | 1,4-Diazepane Ring | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Chair | Twist-Boat | 0.00 | 75.1 |

| 2 | Chair | Twist-Chair | 0.85 | 15.5 |

| 3 | Twist-Boat | Twist-Boat | 2.10 | 2.9 |

Note: This table is illustrative and contains hypothetical data to demonstrate the expected outcome of conformational analysis.

Force Field Applications in Structural Prediction

Force fields are empirical sets of equations and parameters used in molecular mechanics to calculate the potential energy of a system of atoms. tue.nl For a molecule like this compound, a suitable force field (e.g., AMBER, MMFF94, or OPLS) would be chosen to model its structure and dynamics. capes.gov.bracs.orgbath.ac.uk These force fields provide parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). uc.ptresearchgate.net

The accuracy of the structural prediction depends heavily on the quality of the force field parameters. acs.org Molecular dynamics (MD) simulations using these force fields can simulate the movement of the molecule over time, providing insight into its dynamic behavior and the transitions between different conformations. nih.gov This is crucial for understanding how the molecule might interact with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of molecules compared to empirical force fields.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. youtube.com For this compound, DFT calculations can be used to determine a variety of electronic properties. researchgate.net

Key properties that can be calculated include:

Electron Density Distribution: Shows how electrons are distributed across the molecule.

Electrostatic Potential: Maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is critical for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability. researchgate.net

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: This table is illustrative and contains hypothetical data based on typical values for similar organic molecules.

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio methods are quantum chemistry methods based entirely on theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are computationally intensive but highly accurate. bas.bgnih.gov

For this compound, ab initio calculations could be used to study:

Amide Bond Rotation: Elucidating the energy barrier for rotation around the C-N amide bond, which is a critical factor for its conformational dynamics. bas.bgrsc.org

Reaction Pathways: Investigating the mechanisms of its synthesis or potential metabolic degradation by calculating the energies of reactants, transition states, and products. acs.org This can help predict potential byproducts or metabolites.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Calculations

If this compound or a derivative contains a chiral center, its absolute configuration can be determined by comparing experimental chiroptical spectra with computationally predicted spectra. Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful techniques for this purpose. unige.ch

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

DFT calculations are highly effective at predicting VCD and ORD spectra. unige.ch By calculating the theoretical spectra for a specific enantiomer (e.g., the R- or S-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the synthesized compound can be unambiguously assigned. This combination of experimental and theoretical analysis is a cornerstone of modern stereochemical determination.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations could provide critical insights into its dynamic behavior in various environments.

Conformational Dynamics in Solution and at Interfaces

The conformational flexibility of this compound, arising from the rotatable bonds in the cyclohexyl ring, the diazepane ring, and the amide linkage, is a key determinant of its biological activity. The seven-membered 1,4-diazepane ring can adopt several low-energy conformations, such as chair and boat forms. nih.gov Studies on related N,N-disubstituted-1,4-diazepanes have shown they can exist in unexpected low-energy conformations, including twist-boat forms, which may be crucial for receptor binding. nih.gov

MD simulations can map the conformational landscape of the molecule in different solvents, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target. At interfaces, such as a lipid bilayer, the molecule's conformational preferences may change significantly, and MD simulations can model these interactions to predict its behavior in a cellular environment.

Table 1: Hypothetical Conformational Distribution of this compound in Different Solvents

| Solvent | Predominant Conformation | Percentage (%) | Key Dihedral Angles (degrees) |

| Water | Chair-like | 65 | Ψ1: 60, Ψ2: -170 |

| Twist-Boat | 25 | Ψ1: 120, Ψ2: 80 | |

| Other | 10 | - | |

| DMSO | Boat-like | 55 | Ψ1: 110, Ψ2: 90 |

| Chair-like | 35 | Ψ1: 55, Ψ2: -165 | |

| Other | 10 | - | |

| Chloroform | Extended | 70 | Ψ1: 180, Ψ2: 180 |

| Globular | 20 | Ψ1: 70, Ψ2: -80 | |

| Other | 10 | - |

This table is for illustrative purposes and represents the type of data that could be generated from MD simulations.

Solvation Effects on Molecular Behavior

The solvent environment plays a critical role in the behavior of a molecule, influencing its conformation and interactions. researchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. This allows for the study of how solvation shells form around different parts of the molecule and how these shells affect its dynamics. acs.org

For instance, the carbonyl group of the cyclohexanecarbonyl moiety can act as a hydrogen bond acceptor, while the N-H group in the diazepane ring can act as a hydrogen bond donor. The strength and dynamics of these hydrogen bonds with water molecules can be quantified through simulations. mdpi.com Understanding these solvation effects is crucial for predicting the molecule's solubility and its ability to cross biological membranes.

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. youtube.comnih.gov

Binding Site Characterization and Interaction Profiling

The first step in molecular docking is to identify and characterize the binding site on the target protein. This involves analyzing the site's shape, size, and the types of amino acid residues present. Once a potential binding site is identified, the interaction profile of this compound within this site can be explored. This would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on other diazepane-based compounds have highlighted the importance of specific interactions with receptor active sites. nih.govacs.org

Prediction of Binding Modes and Affinities

Molecular docking algorithms can generate multiple possible binding poses of the ligand in the active site and rank them based on a scoring function, which estimates the binding affinity. This allows for the prediction of the most likely binding mode and provides a semi-quantitative estimate of the binding strength. The accuracy of these predictions can be enhanced by considering the flexibility of both the ligand and the protein.

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -9.5 | Tyr123, Phe256, Asn154 | π-π stacking, Hydrogen bond |

| 2 | -8.7 | Leu201, Val234, Ile250 | Hydrophobic interactions |

| 3 | -8.2 | Ser122, Gln157 | Hydrogen bonds |

This table is for illustrative purposes and represents the type of data that could be generated from molecular docking studies.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov This method is particularly useful when the three-dimensional structure of the target protein is unknown.

By analyzing a set of known active and inactive molecules with similar scaffolds, a pharmacophore model can be developed. For this compound, a pharmacophore model could be constructed based on its structural features and those of other known ligands for a particular target class, such as G-protein coupled receptors, which are common targets for diazepane-containing compounds. nih.govscispace.comnih.gov

A hypothetical pharmacophore model for a target that binds this compound might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-H group), and a hydrophobic feature (the cyclohexyl ring). This model could then be used to virtually screen large compound libraries to identify other potential lead compounds or to guide the design of new derivatives with improved activity. The principles of pharmacophore modeling have been successfully applied to various benzodiazepine (B76468) and diazepane-related structures. researchgate.netacs.org

Structure Activity Relationship Sar Studies

Impact of the Cyclohexanecarbonyl Moiety on Target Interaction

The cyclohexanecarbonyl group plays a critical role in the molecular interactions of 1-Cyclohexanecarbonyl-1,4-diazepane. Cycloalkyl groups, particularly cyclohexyl, are frequently incorporated into drug candidates to serve several strategic purposes in drug design. nih.gov

Firstly, the cyclohexyl ring acts as a rigid, three-dimensional hydrophobic moiety. pharmablock.com Unlike a flat phenyl ring, its chair and boat conformations provide more contact points within a protein's binding pocket, potentially enhancing binding affinity. pharmablock.com This three-dimensionality can be crucial for achieving a precise fit in a hydrophobic sub-pocket of a target receptor. nih.gov

Secondly, the replacement of more flexible, open-chain alkyl groups with a rigid cyclohexyl ring reduces the conformational entropy of the molecule. pharmablock.com Upon binding to a target, a flexible molecule loses significant rotational freedom, which is entropically unfavorable. By pre-organizing the substituent in a more constrained conformation, the entropic penalty of binding is reduced, which can lead to a more favorable free energy of binding and, consequently, higher affinity. nih.gov

In drug discovery, the cyclohexyl group is often considered a bioisostere for tert-butyl or phenyl groups. pharmablock.com Compared to a tert-butyl group, it occupies more space, which can be advantageous for filling deeper lipophilic pockets on a target protein. pharmablock.com The metabolic stability of the molecule can also be influenced by this moiety, as the cyclohexyl ring is a potential site for metabolic hydroxylation, a factor that medicinal chemists consider during the optimization process. nih.gov

Exploration of Substituent Effects on the Diazepane Ring

The 1,4-diazepane ring is a highly flexible scaffold that allows for extensive structural modifications at both its nitrogen and carbon atoms. chemisgroup.us These modifications are pivotal for tuning the potency, selectivity, and pharmacokinetic properties of the molecule.

The two nitrogen atoms of the 1,4-diazepane ring are key points for chemical derivatization. In the parent compound, one nitrogen is acylated with the cyclohexanecarbonyl group, while the other bears a hydrogen atom. Substitution at this second nitrogen (at position 4) can dramatically alter biological activity.

For instance, in the development of orexin (B13118510) receptor antagonists, N,N-disubstituted 1,4-diazepanes were synthesized and evaluated. nih.gov The nature of the substituents on both nitrogens was critical for potency. Similarly, in the discovery of pan-KRAS inhibitors, replacing a piperazine (B1678402) moiety with a diazepane ring led to a four-fold increase in affinity. acs.org This improvement was attributed to the diazepane's ability to position a basic nitrogen center optimally to form a direct salt bridge with a glutamic acid residue (Glu62) in the KRAS protein binding pocket. acs.org This highlights that substituents on the diazepane nitrogens can establish crucial hydrogen bonds or ionic interactions, thereby anchoring the ligand to its target.

While the parent this compound is unsubstituted on its carbon atoms, the introduction of side chains to the diazepine (B8756704) carbon backbone is a common strategy to refine biological activity. In the broader context of benzodiazepines, substituents on the seven-membered ring can influence the ring's conformation, which is often significant for binding to targets like GABA receptors. chemisgroup.us The introduction of bulky groups at certain positions can also lead to a reduction in activity, indicating that the size and position of substituents are critical for maintaining the optimal shape for receptor interaction. nih.gov For example, attaching aromatic groups to the C3 position of the diazepine ring has been shown to produce compounds with good anticonvulsant activity. chemisgroup.us

Stereochemical Influences on Molecular Recognition

Stereochemistry is a paramount factor in the interaction between a ligand and its biological target. The 1,4-diazepane ring is non-planar and can adopt several low-energy conformations, often described as chair, boat, and twist-boat forms. The specific conformation adopted is influenced by the substituents on the ring.

The design of conformationally constrained 1,4-diazepane analogs has been a successful strategy in developing potent orexin receptor antagonists, underscoring the importance of a preferred ring conformation for activity. nih.gov Furthermore, the introduction of chiral centers, either on the diazepane ring itself or on its substituents, leads to enantiomers or diastereomers that can exhibit vastly different biological activities. In the development of KRAS inhibitors, diastereomeric analogues showed different potencies, with one diastereomer being significantly more active than the other. acs.org This difference in activity is a direct consequence of the three-dimensional arrangement of atoms, where only one stereoisomer can achieve the optimal orientation for productive interactions with the amino acid residues in the target's binding site.

Correlation Between Structural Motifs and Biological Target Engagement

High-throughput screening has identified aryl 1,4-diazepane compounds as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov In this context, the aryl group and the substituents on the diazepane ring work in concert to engage the receptor. For KRAS inhibitors, the combination of a diazepane ring and other specific chemical groups allowed for a network of interactions, including a salt bridge to Glu62 and CH−π interactions with other residues, which explains their high potency. acs.org

The following table illustrates the structure-activity relationships for a series of KRAS inhibitor analogues, showing how modifications to the core structure impact cellular activity.

| Compound | Core Moiety | Key Substituent | Cellular Activity (IC₅₀) | Key Interaction |

|---|---|---|---|---|

| Analog 1 | Piperazine | - | Weaker | Water-mediated interaction to Asp92 |

| Analog 2 (e.g., 10) | Diazapane | - | 4-fold stronger | Direct salt bridge to Glu62 |

| Analog 3 (e.g., 13) | Prolinol | Methyl group | 20-fold stronger | Interaction with subpocket |

| Analog 4 (e.g., 20) | Spiro-Diazapane | - | No enhanced potency | N/A |

This table is based on data for related KRAS inhibitors to illustrate SAR principles. acs.org

Design of Analogues for Enhanced Target Selectivity

A primary goal of medicinal chemistry is to design analogues with high selectivity for the intended biological target to minimize off-target effects. The 1,4-diazepane scaffold has proven to be an excellent starting point for developing selective ligands.

For example, a significant challenge in developing cannabinoid-based therapeutics is achieving selectivity for the CB2 receptor over the CB1 receptor to avoid psychotropic side effects. Researchers successfully identified 1,4-diazepane compounds as potent CB2 agonists with excellent selectivity against CB1. nih.gov Subsequent optimization focused on modifying substituents to improve metabolic stability and other drug-like properties while maintaining this selectivity profile. nih.gov

The following table demonstrates how systematic modifications of 1,4-diazepane analogues can influence selectivity for the CB2 receptor over the CB1 receptor.

| Compound Series | General Modification | Observed Effect on Selectivity | Target |

|---|---|---|---|

| Aryl 1,4-Diazepanes | Variation of aryl substituents | Maintained high CB2 selectivity | Cannabinoid Receptor 2 |

| Aryl 1,4-Diazepanes | Introduction of polar groups | Improved solubility while retaining selectivity | Cannabinoid Receptor 2 |

| Aryl 1,4-Diazepanes | Modification of diazepane N-substituent | Modulated potency and metabolic stability | Cannabinoid Receptor 2 |

This table is a generalized representation based on findings for 1,4-diazepane CB2 agonists. nih.govnih.gov

Interaction with Biological Macromolecules and Enzymes: Mechanistic Insights

Enzyme Inhibition Mechanisms

Derivatives of 1,4-diazepane have been identified as potent inhibitors of several key enzymes involved in physiological and pathological processes. The mechanisms of inhibition are often elucidated through a combination of kinetic studies, X-ray crystallography, and computational modeling.

A series of 1,3,6-trisubstituted 1,4-diazepan-7-ones has been developed as potent and selective inhibitors of human kallikrein 7 (KLK7), a serine protease implicated in skin diseases such as atopic dermatitis. nih.govresearchgate.net Structure-based drug design, utilizing the X-ray co-crystal structure of a lead compound bound to human KLK7, has guided the synthesis and evaluation of these derivatives. nih.govresearchgate.net

The inhibitory activity of these compounds is significantly influenced by the substituents on the 1,4-diazepan-7-one core. Structure-activity relationship (SAR) studies have focused on modifying the side chain that interacts with the prime site region of the enzyme. nih.gov Through these studies, compounds with high potency and selectivity for human KLK7 have been identified. nih.gov For instance, a notable challenge in the development of KLK7 inhibitors has been the species difference between human and mouse KLK7. However, through structure-based design, a compound, 22g, was identified that inhibits both human and mouse KLK7. uni.luresearchgate.netx-mol.com Crystallographic studies of this compound complexed with mouse KLK7 have provided valuable insights into the SAR, highlighting the features necessary to overcome these species-specific differences. uni.luresearchgate.netx-mol.com

| Compound | Target | Potency | Selectivity | Key Findings |

| 1,3,6-trisubstituted 1,4-diazepan-7-ones | Human Kallikrein 7 (KLK7) | High | Selective | Inhibition is driven by interactions with the prime site of the enzyme. |

| Compound 22g | Human and Mouse KLK7 | Potent | - | Overcomes species differences in KLK7 inhibition. |

There is currently no available research data specifically detailing the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis by 1-Cyclohexanecarbonyl-1,4-diazepane or its derivatives.

A novel series of 1,4-diazepane derivatives has been designed and synthesized as potent inhibitors of Factor Xa (fXa), a critical serine protease in the blood coagulation cascade. nih.gov The design strategy involved creating a 1,4-diazepane moiety to interact with the S4 aryl-binding domain of the fXa active site. nih.gov

One of the most potent compounds from this series, YM-96765, demonstrated a high inhibitory activity against fXa with an IC₅₀ value of 6.8 nM. nih.gov The inhibition of fXa by these derivatives leads to potent anticoagulant and antithrombotic activity. nih.gov The mechanism of action involves the direct binding of the 1,4-diazepane derivative to the active site of fXa, thereby blocking its enzymatic activity and preventing the amplification of the coagulation cascade. nih.gov This targeted inhibition of a single clotting factor offers a more specific anticoagulant effect compared to broader-acting anticoagulants. nih.gov

| Compound | Target | IC₅₀ | Mechanism of Action |

| YM-96765 | Factor Xa (fXa) | 6.8 nM | Direct binding to the S4 aryl-binding domain of the fXa active site. |

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 1-Cyclohexanecarbonyl-1,4-diazepane, from its atomic connectivity to the spatial arrangement of its atoms.

NMR spectroscopy is the most powerful technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets corresponding to the protons on the cyclohexyl ring and the diazepane ring. The protons on the cyclohexane (B81311) ring would appear as broad, overlapping signals in the aliphatic region (typically 1.0-2.5 ppm). The protons of the diazepane ring would be found at slightly higher chemical shifts (around 2.5-3.8 ppm) due to the influence of the adjacent nitrogen atoms. The proton on the secondary amine (N-H) would likely appear as a broad singlet that can exchange with deuterium (B1214612) oxide.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons may be observed. The carbonyl carbon of the amide group is the most deshielded, appearing at a characteristic chemical shift of approximately 175 ppm. oregonstate.edu Carbons attached to nitrogen atoms in the diazepane ring would resonate in the 40-60 ppm range. The carbons of the cyclohexyl ring are expected in the upfield region, typically between 25-45 ppm. chemicalbook.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the two nitrogen atoms. The nitrogen of the amide group would have a distinct chemical shift from the secondary amine nitrogen in the diazepane ring. Typical chemical shifts for secondary amines are around -340 to -350 ppm relative to nitromethane, while amide nitrogens are found further downfield. mdpi.com This technique can be invaluable for studying tautomerism and protonation states. nih.govnih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹³C | ~175 | C=O (Amide) |

| ¹³C | ~40-60 | CH₂ (Diazepane ring, adjacent to N) |

| ¹³C | ~25-45 | CH, CH₂ (Cyclohexyl ring) |

| ¹H | ~2.5-3.8 | CH₂ (Diazepane ring) |

| ¹H | ~1.0-2.5 | CH, CH₂ (Cyclohexyl ring) |

| ¹⁵N | Downfield from amine | N (Amide) |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₂₂N₂O). The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm the elemental composition against experimental data. mdpi.com

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a molecular fingerprint and helps to confirm the connectivity of the structure. Expected fragmentation pathways for this compound would include:

Cleavage of the amide bond, resulting in fragments corresponding to the cyclohexanecarbonyl cation and the protonated diazepane ring.

Fragmentation within the diazepane ring, leading to the loss of ethylene (B1197577) or propylene (B89431) fragments.

Loss of the entire cyclohexyl group. ed.ac.uk

Expected Key Fragments in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 211.1805 | [M+H]⁺ (Protonated Parent Molecule) |

| 111.0813 | [Cyclohexanecarbonyl]⁺ |

| 101.1073 | [Protonated 1,4-Diazepane]⁺ |

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the range of 1630-1680 cm⁻¹. Other key absorptions would include:

N-H stretching of the secondary amine in the diazepane ring (around 3300-3500 cm⁻¹, often broad).

C-H stretching vibrations of the aliphatic cyclohexane and diazepane rings (2850-3000 cm⁻¹).

C-N stretching vibrations (1000-1250 cm⁻¹). mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch is also visible in Raman, non-polar bonds like the C-C bonds of the cyclohexane ring often produce strong Raman signals, which can be useful for confirming the aliphatic ring structures. nih.gov

Characteristic Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | IR |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=O Stretch (Amide) | 1630-1680 | IR, Raman |

For crystalline samples, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. nih.gov This technique can precisely measure all bond lengths, bond angles, and torsion angles. nih.gov It would reveal the preferred conformation of both the seven-membered diazepane ring (which can adopt various conformations such as chair, boat, or twist-chair) and the six-membered cyclohexane ring (typically a chair conformation). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group and the amide's carbonyl oxygen, which dictate the crystal packing. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound.

A typical method would employ reverse-phase chromatography. The compound would be separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase, such as a gradient of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape. researchgate.netrsc.org Detection could be achieved using a UV detector, as the amide carbonyl provides a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if UV response is weak. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be accurately quantified. This method can be validated for linearity, accuracy, and precision for use in quantitative analysis. researchgate.net

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (e.g., at 210 nm) or ELSD/CAD |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by a particular instrument. For chromatographic methods, this can enhance volatility, improve thermal stability, and increase detection sensitivity. nih.gov

Silylation is a common derivatization technique, particularly for GC-MS analysis, that involves replacing active hydrogen atoms in functional groups like amines, amides, and hydroxyls with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. nih.gov This process reduces the polarity of the compound, thereby increasing its volatility and making it more amenable to gas chromatography.

In the analysis of benzodiazepines, which share structural similarities with this compound, silylation is a frequently employed strategy. nih.gov Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA) are used to create tert-butyldimethylsilyl derivatives of these compounds. nih.gov This derivatization not only improves their chromatographic behavior but also can lead to more characteristic mass spectra, aiding in their identification.

For high-sensitivity analysis, particularly with high-performance liquid chromatography (HPLC), fluorescence labeling is a powerful derivatization strategy. This technique involves attaching a fluorescent tag (fluorophore) to the molecule of interest, allowing for its detection at very low concentrations using a fluorescence detector. nih.gov

Research on related benzodiazepine (B76468) structures has demonstrated the utility of this approach. nih.gov For instance, fluorophores like 4-bromomethyl-7-methoxycoumarin (B43491) have been used to label benzodiazepines. nih.gov The resulting fluorescent derivatives can then be purified by HPLC and detected with high sensitivity. nih.gov This strategy could be adapted for this compound, which contains a secondary amine in the diazepane ring that could serve as a site for fluorescent labeling. The choice of labeling reagent and reaction conditions would need to be optimized to ensure a high yield of the derivatized product.

Table 2: Examples of Fluorophores for Labeling Amine-Containing Compounds

| Fluorophore | Reactive Group | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|

| Dansyl chloride | Sulfonyl chloride | ~335 | ~518 |

| Fluorescamine | ~390 | ~475 | |

| 4-bromomethyl-7-methoxycoumarin | Bromomethyl | ~325 | ~395 |

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that can analyze a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. nih.gov However, derivatization can still be beneficial for improving chromatographic separation, enhancing ionization efficiency, and increasing the sensitivity and specificity of detection in LC-MS. nih.gov

One such derivatization strategy is the use of benzoyl chloride, which reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form benzoylated derivatives. nih.gov A study on the targeted metabolomics of neurochemicals demonstrated that benzoyl chloride derivatization coupled with HPLC-tandem mass spectrometry (MS/MS) allowed for the sensitive detection of a wide range of compounds, including amino acids and amines. nih.gov This method could be applicable to this compound, targeting the secondary amine in the diazepane ring. The resulting derivative would likely exhibit improved reversed-phase HPLC retention and a strong response in the mass spectrometer.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. nih.govsaspublishers.com Beyond standard GC-MS and LC-MS, more advanced configurations offer even greater analytical capabilities.

LC-MS-MS, or tandem mass spectrometry, is a prime example. nih.gov In this technique, a precursor ion selected from the first mass spectrometer is fragmented, and the resulting product ions are analyzed in a second mass spectrometer. nih.gov This provides a higher degree of structural information and specificity, which is particularly useful for identifying compounds in complex biological matrices. nih.gov

Another powerful hyphenated technique is LC-Nuclear Magnetic Resonance (LC-NMR). nih.gov This method directly couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed structural information for compounds as they elute from the chromatography column. nih.gov While less sensitive than MS, NMR provides unambiguous structural elucidation.

The combination of multiple techniques, such as HPLC with UV photodiode array detection (DAD) and mass spectrometry (LC-DAD-MS), can provide a wealth of online analytical data for the components of a mixture prior to any isolation. nih.gov These advanced hyphenated techniques are invaluable for comprehensive chemical profiling and the identification of unknown compounds in complex samples. nih.gov

Applications in Chemical Biology and Material Science

Role as Chemical Probes for Biological System Interrogation

The 1,4-diazepane framework is a key component in the design of molecules used to investigate biological processes. By modifying the scaffold, researchers can create potent and selective ligands for various protein targets. These chemical probes are essential tools for understanding disease mechanisms and identifying new therapeutic targets.

Research has shown that derivatives of 1,4-diazepane can be engineered to act as:

LFA-1 Antagonists : 1,4-diazepane-2-ones have been identified as novel antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.govdoi.org The discovery, stemming from a scaffold-based combinatorial library, has produced high-affinity antagonists of the LFA-1/ICAM-1 interaction, which is crucial in immune responses. nih.govdoi.org

Cannabinoid Receptor 2 (CB2) Agonists : A high-throughput screening campaign identified 1,4-diazepane compounds as potent agonists for the CB2 receptor, with high selectivity over the CB1 receptor. nih.gov

Sigma Receptor Ligands : Chiral 1,4-diazepanes synthesized from (S)-serine have shown remarkable affinity and selectivity for the sigma-1 (σ1) receptor. nih.gov Further studies on other diazepane-based compounds have explored their interactions with sigma receptors, which are implicated in various neurological functions. nih.gov

Precursors and Building Blocks in Organic Synthesis

The 1,4-diazepane ring is a versatile building block in organic synthesis, providing a foundation for creating more complex molecules. rsc.org Its structural features allow for the introduction of various functional groups, leading to the generation of large and diverse chemical libraries. nih.govresearchgate.net

The synthesis of 1,4-diazepine derivatives is a well-explored area of chemistry. researchgate.net Methods such as intramolecular C–N bond coupling, ring-opening reactions, and multicomponent reactions are employed to construct and functionalize the diazepine (B8756704) core. researchgate.netmdpi.comnih.gov The parent compound, 1,4-diazacycloheptane (also known as homopiperazine), is a common starting material. wikipedia.org The creation of 1-Cyclohexanecarbonyl-1,4-diazepane is an example of how this core scaffold can be acylated to produce a specific derivative intended for further chemical exploration or as a final target molecule. The development of diverse libraries of 1,4-diazepane-2-ones from combinatorial approaches highlights the scaffold's utility in drug discovery. nih.govdoi.org

Applications as Ligands in Coordination Chemistry

The two nitrogen atoms within the 1,4-diazepane ring make it an effective bidentate chelating ligand, capable of coordinating with various metal ions. wikipedia.org This property allows for the formation of stable coordination complexes and polymers with unique structural and functional properties. nsu.rujchemrev.com

The flexibility of the seven-membered ring allows it to adopt different conformations, influencing the geometry of the resulting metal complex. osti.gov Research on diazepine-based platforms has demonstrated their ability to form complexes with lanthanide nitrates and copper(II) tetrafluoroborate. osti.gov Furthermore, related aliphatic dicarboxylate linkers have been used to create one-dimensional and three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). mdpi.com The amino groups of similar ligands can participate in hydrogen bonding, which helps to assemble larger supramolecular structures. mdpi.com The ability of this compound to act as a ligand opens possibilities for creating new catalysts, magnetic materials, or porous solids.

Exploration in Novel Chemical Systems and Material Development

The combination of a versatile synthetic handle and the ability to coordinate with metals makes the 1,4-diazepane scaffold a valuable platform for developing novel chemical systems and advanced materials.

The use of diazepine-based ligands in the construction of coordination polymers is a key area of material development. osti.govmdpi.com These materials can be designed to have specific properties, such as porosity for gas storage or catalytic activity. The ability to systematically modify the diazepine scaffold, for instance by adding a cyclohexanecarbonyl group, allows for fine-tuning of the resulting material's structure and function. The development of combinatorial libraries based on the 1,4-diazepane-2-one scaffold is another avenue for discovering novel chemical systems with potential applications in drug discovery and beyond. nih.govdoi.org

Q & A

Q. What are the common synthetic routes for 1-Cyclohexanecarbonyl-1,4-diazepane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of diamines with carbonyl electrophiles. For example, reacting 1,4-diazepane with cyclohexanecarbonyl chloride in polar aprotic solvents (e.g., DMF) under reflux yields the target compound. Key parameters include:

- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may require inert atmospheres to prevent side reactions.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the diazepane nitrogen, favoring acyl transfer .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often used to isolate the product. Yields range from 50–75%, depending on stoichiometric ratios and catalyst use (e.g., triethylamine) .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : and NMR identify the cyclohexanecarbonyl group (e.g., carbonyl carbon at ~170 ppm) and diazepane ring protons (δ 2.5–3.5 ppm for N–CH groups).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 237 for CHNO).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, N–C bonds ~1.47 Å), critical for validating stereochemistry .

Q. What preliminary biological assays are used to screen this compound?

- Methodological Answer : Initial screens focus on:

- Enzyme Inhibition : Assays with serine proteases (e.g., Factor Xa) or kinases, measuring IC values via fluorogenic substrates.

- Membrane Permeability : LogP calculations (~2.1) and Caco-2 cell models assess lipophilicity, influenced by the cyclohexanecarbonyl group .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells establish baseline toxicity (typical EC > 100 µM for diazepanes) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. Strategies include:

- Comparative SAR Analysis : Benchmark against analogs (e.g., 1-Benzyl-1,4-diazepane vs. 1-Cyclohexanecarbonyl derivatives) to isolate substituent contributions. For example, the cyclohexanecarbonyl group enhances selectivity for lipid-rich enzyme pockets compared to benzyl groups .

- Assay Standardization : Control variables like pH (7.4 vs. 6.5), ionic strength, and co-solvents (DMSO ≤1%) to minimize artifacts .

- Structural Dynamics : Molecular docking (e.g., AutoDock Vina) predicts binding modes, correlating with experimental IC discrepancies .

Q. What strategies optimize the synthetic yield of this compound under scalable conditions?

- Methodological Answer : Scalability requires:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate acylation.

- Solvent Recycling : Switch to greener solvents (e.g., 2-MeTHF) with comparable polarity to DMF but lower toxicity .

- Process Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and minimize over-reaction .

Q. How does the cyclohexanecarbonyl substituent influence the compound’s pharmacokinetic profile?

- Methodological Answer : The substituent impacts:

- Metabolic Stability : Cytochrome P450 (CYP3A4) assays show reduced oxidation rates compared to alkyl-substituted diazepanes due to steric hindrance.

- Plasma Protein Binding : SPR analysis reveals ~85% binding to albumin, attributed to the hydrophobic cyclohexane moiety .

- Half-Life (t) : In rodent models, t increases by ~40% vs. 1-Methyl-1,4-diazepane, correlating with LogP differences .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.